Tert-butyl 1-((5-bromopyridin-3-yl)methyl)piperidin-4-ylcarbamate
CAS No.: 1296223-53-4
Cat. No.: VC0036895
Molecular Formula: C16H24BrN3O2
Molecular Weight: 370.291
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1296223-53-4 |
---|---|
Molecular Formula | C16H24BrN3O2 |
Molecular Weight | 370.291 |
IUPAC Name | tert-butyl N-[1-[(5-bromopyridin-3-yl)methyl]piperidin-4-yl]carbamate |
Standard InChI | InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)19-14-4-6-20(7-5-14)11-12-8-13(17)10-18-9-12/h8-10,14H,4-7,11H2,1-3H3,(H,19,21) |
Standard InChI Key | OWFDTWHMJSPDAZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CN=C2)Br |
Introduction
Chemical Identity and Structural Characteristics
Tert-butyl 1-((5-bromopyridin-3-yl)methyl)piperidin-4-ylcarbamate features a complex molecular architecture characterized by several key functional groups. This compound has the following structural and physical properties:
Property | Value | Source |
---|---|---|
Molecular Formula | C16H24BrN3O2 | |
Molecular Weight | 370.28 g/mol | |
CAS Number | 1289019-36-8 | |
IUPAC Name | tert-butyl N-[1-[(5-bromopyridin-3-yl)methyl]piperidin-4-yl]carbamate | |
InChI Key | OWFDTWHMJSPDAZ-UHFFFAOYSA-N |
The compound's structure consists of a tert-butyl group attached to a carbamate moiety, which connects to a piperidine ring at the 4-position. The piperidine ring is further substituted at the 1-position with a methylene linker that connects to a 5-bromopyridin-3-yl group. This arrangement creates a molecule with multiple potential sites for biological interactions and chemical modifications.
The presence of the bromine atom on the pyridine ring enhances the compound's reactivity and may contribute significantly to its biological activity profile. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen provides stability during synthesis while allowing for selective deprotection under acidic conditions, making this compound particularly valuable in multi-step synthetic routes.
Structural Comparison with Related Compounds
It is important to note that tert-butyl 1-((5-bromopyridin-3-yl)methyl)piperidin-4-ylcarbamate is structurally similar to, but distinct from, several related compounds that appear in the literature. The most notable related compound is tert-butyl 1-(5-bromopyridin-3-yl)piperidin-4-ylcarbamate (without the methylene linker), which has been more extensively documented.
Compound | Molecular Formula | Molecular Weight | Key Difference |
---|---|---|---|
Tert-butyl 1-((5-bromopyridin-3-yl)methyl)piperidin-4-ylcarbamate | C16H24BrN3O2 | 370.28 g/mol | Contains methylene linker between pyridine and piperidine |
Tert-butyl 1-(5-bromopyridin-3-yl)piperidin-4-ylcarbamate | C15H22BrN3O2 | 356.26 g/mol | Direct connection between pyridine and piperidine |
Tert-butyl (3-bromopyridin-4-yl)carbamate | C10H13BrN2O2 | 273.13 g/mol | Simpler structure without piperidine ring |
Tert-butyl (1-(5-bromopyridin-2-yl)piperidin-3-yl)carbamate | C15H22BrN3O2 | 356.26 g/mol | Different substitution pattern |
The distinctive methylene linker in tert-butyl 1-((5-bromopyridin-3-yl)methyl)piperidin-4-ylcarbamate introduces additional conformational flexibility compared to the directly connected analog. This structural feature can significantly affect the compound's biological activity profile by altering its binding geometry with potential biological targets.
The synthesis often requires careful monitoring using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure reaction completion and product purity. Purification methods typically include column chromatography using appropriate solvent systems, such as ethyl acetate/hexanes or dichloromethane/methanol mixtures .
Biological Activities and Pharmacological Properties
While specific biological data for tert-butyl 1-((5-bromopyridin-3-yl)methyl)piperidin-4-ylcarbamate is limited in the available literature, compounds with similar structural features have demonstrated various biological activities that may provide insight into its potential properties.
Neurological Applications
The piperidine scaffold is commonly found in compounds targeting neurological conditions. Similar compounds have been investigated for their potential in modulating enzyme activities related to neurodegenerative diseases. The specific structural arrangement in tert-butyl 1-((5-bromopyridin-3-yl)methyl)piperidin-4-ylcarbamate may contribute to interactions with neurological targets, although detailed mechanisms remain to be fully elucidated.
Structure-Activity Relationships
The specific placement of the methylene linker between the pyridine and piperidine moieties is expected to affect:
Research with similar compounds has demonstrated that even small structural modifications can significantly alter biological activity, highlighting the importance of precise structural features in determining pharmacological properties.
Analytical Characterization and Identification
The identification and characterization of tert-butyl 1-((5-bromopyridin-3-yl)methyl)piperidin-4-ylcarbamate typically employ various analytical techniques, including spectroscopic and chromatographic methods.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy represents a primary method for structural confirmation and purity assessment. For similar compounds, characteristic signals include:
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¹H NMR: Signals for tert-butyl protons (singlet at approximately δ 1.4-1.5 ppm), pyridine aromatic protons (δ 7.5-9.0 ppm), and piperidine methylene protons (δ 1.5-4.5 ppm)
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¹³C NMR: Characteristic signals for carbonyl carbon (δ ~155 ppm), aromatic carbons (δ 120-150 ppm), and tert-butyl carbons (δ ~28 and ~80 ppm)
Mass spectrometry provides confirmation of molecular weight and fragmentation patterns, with expected parent ions corresponding to the molecular formula C16H24BrN3O2 (m/z 370) and characteristic isotope patterns due to the presence of bromine.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for purity assessment and monitoring synthesis reactions. For similar compounds, typical TLC systems include:
Stationary Phase | Mobile Phase | Detection Method | Rf Value Range | Source |
---|---|---|---|---|
Silica gel | Ethyl acetate/hexanes (20-40%) | UV visualization | 0.2-0.4 | |
Silica gel | Dichloromethane/ethyl acetate | UV visualization | 0.3-0.5 |
Research Applications and Current Directions
As a research compound, tert-butyl 1-((5-bromopyridin-3-yl)methyl)piperidin-4-ylcarbamate has several potential applications in medicinal chemistry and drug discovery efforts.
As a Synthetic Intermediate
The compound represents a valuable synthetic intermediate for developing more complex molecules. The presence of the Boc protecting group allows for selective deprotection under acidic conditions, enabling further functionalization of the piperidine nitrogen. The bromine atom on the pyridine ring provides a handle for various cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, to introduce additional structural diversity .
As a Pharmacological Tool
Compounds with similar structures have been used as tools to study various biological pathways. The specific arrangement of functional groups in tert-butyl 1-((5-bromopyridin-3-yl)methyl)piperidin-4-ylcarbamate may allow it to serve as a probe for investigating specific molecular targets and signaling pathways .
Future Research Directions
Based on the properties of similar compounds, several promising research directions for tert-butyl 1-((5-bromopyridin-3-yl)methyl)piperidin-4-ylcarbamate include:
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Optimization of synthetic routes to improve yield and purity
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Comprehensive evaluation of biological activity against various targets
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Development of structure-activity relationships through systematic structural modifications
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Investigation of potential applications in treating specific diseases, particularly neurological disorders and cancer
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